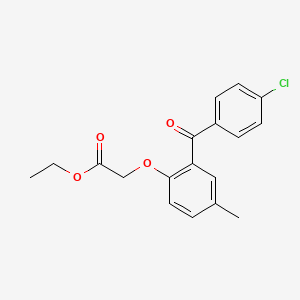
(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(6aS,10R,10aR)-8-Acetyl-10-(((2S,5S,6R)-5-(((2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-10a,11-dihydrotetracene-1,4,6,7(6aH,10H)-tetraone” is a complex organic molecule with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetrahydroxy and methoxy groups, as well as the acetylation and glycosylation reactions. Each step would require specific reagents and conditions, such as:
Formation of Tetrahydroxy Groups: This could involve hydroxylation reactions using reagents like osmium tetroxide or potassium permanganate.
Methoxylation: This step might involve the use of methanol and an acid catalyst.
Acetylation: Acetylation can be achieved using acetic anhydride in the presence of a base like pyridine.
Glycosylation: This step would involve the attachment of sugar moieties using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy and acetyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound has antimicrobial properties, it might inhibit the growth of bacteria by targeting specific enzymes or cellular structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other tetracyclic or polycyclic organic molecules with multiple functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C35H40O16 |
|---|---|
Molecular Weight |
716.7 g/mol |
IUPAC Name |
(6aS,10S,10aR)-8-acetyl-10-[(2S,5S,6R)-5-[(2S,4R,5R,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5,6a,7,10a-tetrahydroxy-2-methoxy-12-methyl-10,11-dihydrotetracene-1,4,6,9-tetrone |
InChI |
InChI=1S/C35H40O16/c1-12-16-10-34(45)32(51-20-8-7-18(14(3)48-20)50-21-11-33(5,44)29(41)15(4)49-21)28(40)23(13(2)36)30(42)35(34,46)31(43)24(16)27(39)25-17(37)9-19(47-6)26(38)22(12)25/h9,14-15,18,20-21,29,32,39,41-42,44-46H,7-8,10-11H2,1-6H3/t14-,15+,18+,20+,21+,29-,32-,33-,34-,35-/m1/s1 |
InChI Key |
UCKWCLQUJHYALZ-FSCMAJLMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@@H](O1)O[C@@H]2C(=O)C(=C([C@@]3([C@]2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)O[C@H]6C[C@@]([C@@H]([C@@H](O6)C)O)(C)O |
Canonical SMILES |
CC1C(CCC(O1)OC2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)

![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)


![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
![[1R-[1a,2b,4b(E)]]-[[4-(2-Bromo-1-propenyl)-2-methoxycyclohexyl]oxy](1,1-dimethylethyl)diphenyl-silane](/img/structure/B12840521.png)






